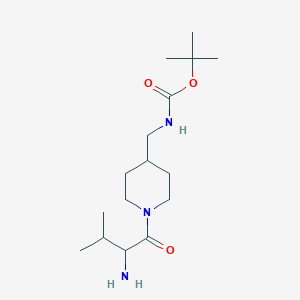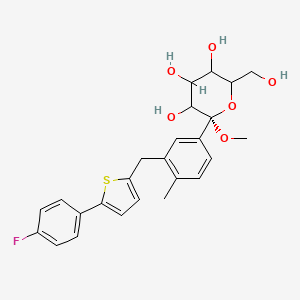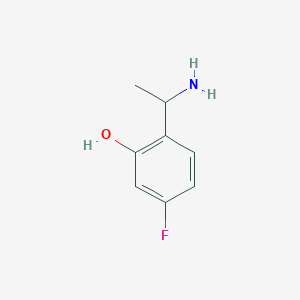![molecular formula C21H25ClN2O4S B14790710 2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B14790710.png)
2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro group, a hydroxy group, a sulfonyl group, and a pyrrolidine ring, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides under basic conditions.
Attachment of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like LiAlH4.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in solvents like dichloromethane or acetone.
Reduction: LiAlH4 or NaBH4 in solvents like ether or THF.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide: shares similarities with other sulfonyl-containing pyrrolidine derivatives.
N-(4-hydroxyphenyl)-N-(1-phenylethyl)acetamide: Lacks the sulfonyl group but has similar structural features.
2-chloro-N-(1-phenylethyl)acetamide: Lacks the pyrrolidine ring but contains the chloro and acetamide groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-15-8-10-18(11-9-15)29(27,28)23-13-19(20(25)14-23)24(21(26)12-22)16(2)17-6-4-3-5-7-17/h3-11,16,19-20,25H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNCGGKMCZOBBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(C2)O)N(C(C)C3=CC=CC=C3)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14790639.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14790649.png)

![7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole](/img/structure/B14790672.png)



![Acetic acid;3-[[2-[[3-hydroxy-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-ol;manganese](/img/structure/B14790700.png)


![(10S,13S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14790717.png)
![[(6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B14790725.png)
![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(3-hydroxypropyl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B14790738.png)
